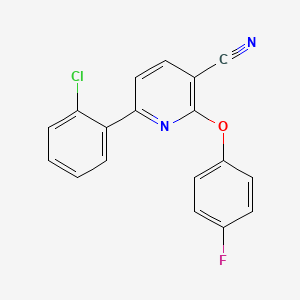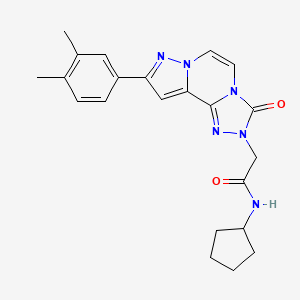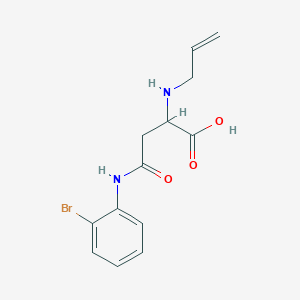
1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a piperidine ring and a carboxamide group.Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not detailed in the available resources.作用机制
The mechanism of action of MBQPIP is not fully understood. However, studies have shown that it can bind to the acetylcholinesterase enzyme and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MBQPIP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MBQPIP has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and may have potential in treating Alzheimer's disease. MBQPIP has also been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
实验室实验的优点和局限性
MBQPIP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of MBQPIP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of MBQPIP. One potential direction is to further investigate its mechanism of action. Understanding how MBQPIP interacts with acetylcholinesterase and induces apoptosis in cancer cells can provide valuable insights into its potential therapeutic applications. Another direction is to explore its potential in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to optimize the synthesis method of MBQPIP and improve its efficacy in lab experiments.
合成方法
The synthesis of MBQPIP has been achieved using various methods. One such method involves the reaction of 8-hydroxyquinoline with 4-methylbenzyl chloride in the presence of potassium carbonate to form 8-((4-methylbenzyl)oxy)quinoline. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form MBQPIP.
科学研究应用
MBQPIP has been studied for its potential in various research applications. One such application is in the field of cancer research. Studies have shown that MBQPIP has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential in treating Alzheimer's disease. MBQPIP has been shown to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, MBQPIP can increase the levels of acetylcholine in the brain, which can improve cognitive function.
属性
IUPAC Name |
1-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-7-17(8-6-16)15-28-20-4-2-3-18-9-10-21(25-22(18)20)26-13-11-19(12-14-26)23(24)27/h2-10,19H,11-15H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJCYATZAVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2790962.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2790964.png)
![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)

![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)

![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)